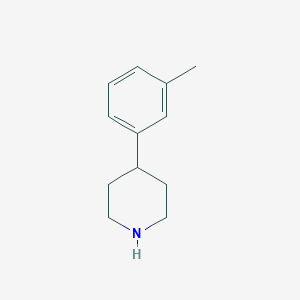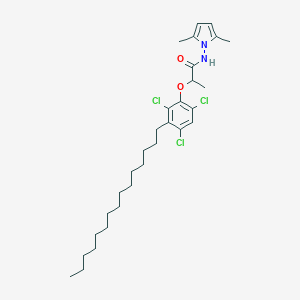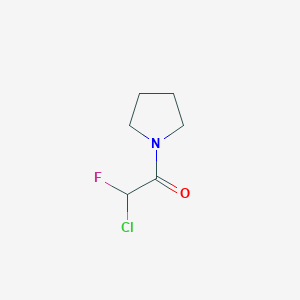
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone, also known as CFE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CFE is a ketone that belongs to the class of alpha-haloketones and is known for its unique chemical properties.
Mécanisme D'action
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone irreversibly binds to the active site of acetylcholine esterase and forms a covalent bond with the serine residue in the active site. This covalent bond prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can have various effects on the nervous system.
Effets Biochimiques Et Physiologiques
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been shown to have a potent effect on the nervous system, leading to various biochemical and physiological effects. The increased concentration of acetylcholine in the synaptic cleft can lead to enhanced cholinergic neurotransmission, which can affect various physiological processes, including muscle contraction, heart rate, and cognitive function. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has also been shown to have an analgesic effect, as it can inhibit the breakdown of endogenous opioids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has several advantages for use in lab experiments, including its potency and selectivity for acetylcholine esterase. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is also irreversible, which allows for long-lasting effects on cholinergic neurotransmission. However, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone also has some limitations, including its toxicity and potential for non-specific effects on other enzymes.
Orientations Futures
There are several future directions for the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in scientific research. One potential direction is the development of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone analogs with improved potency and selectivity for acetylcholine esterase. Another direction is the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in the study of the role of cholinergic neurotransmission in various physiological and pathological processes, including Alzheimer's disease and pain management. Additionally, the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in combination with other compounds, such as opioids, may lead to the development of novel analgesic therapies.
Méthodes De Synthèse
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be synthesized using various methods, including the reaction of 2-chloro-2-fluoroacetyl chloride with pyrrolidine in the presence of a base or the reaction of 2-chloro-2-fluoroacetophenone with pyrrolidine in the presence of a reducing agent. The yield of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been widely used in scientific research as a tool to study the function of acetylcholine receptors. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is a potent and selective irreversible inhibitor of acetylcholine esterase, which is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholine esterase, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone increases the concentration of acetylcholine in the synaptic cleft, which leads to enhanced cholinergic neurotransmission.
Propriétés
Numéro CAS |
114020-91-6 |
|---|---|
Nom du produit |
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone |
Formule moléculaire |
C6H9ClFNO |
Poids moléculaire |
165.59 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H9ClFNO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 |
Clé InChI |
CWLBXXIZARKKEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(F)Cl |
SMILES canonique |
C1CCN(C1)C(=O)C(F)Cl |
Synonymes |
Pyrrolidine, 1-(chlorofluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
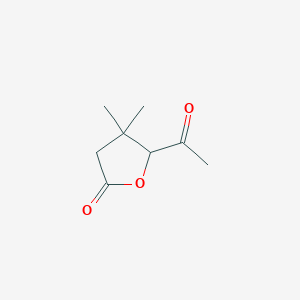
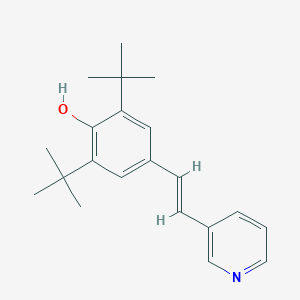
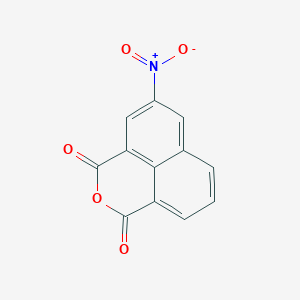
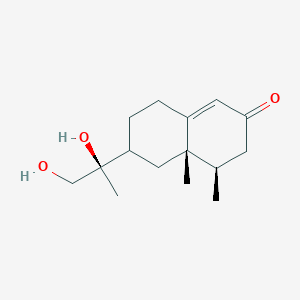
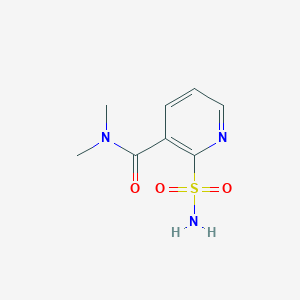
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
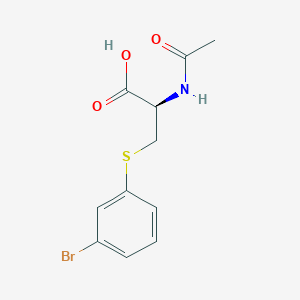
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
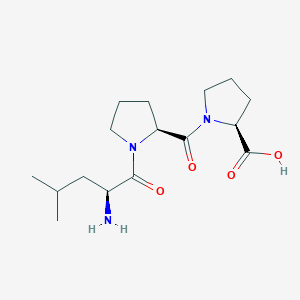

![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
